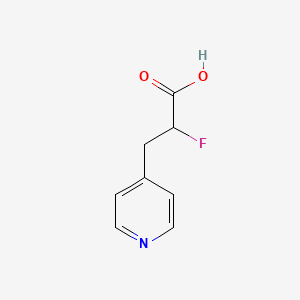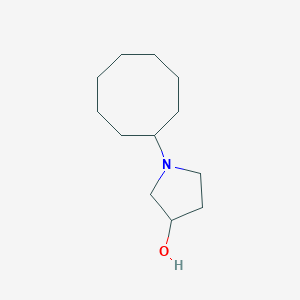
2-Fluor-3-(pyridin-4-yl)propansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-3-(pyridin-4-yl)propanoic acid, can be achieved through various methods. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(pyridin-4-yl)propanoic acid consists of a fluorine atom, a pyridine ring, and a propanoic acid group. The molecular formula is C8H8FNO2.Physical And Chemical Properties Analysis
2-Fluoro-3-(pyridin-4-yl)propanoic acid has a molecular weight of 169.15 g/mol. More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Verbindungen mit Pyridinstrukturen, wie zum Beispiel , werden oft auf ihr Potenzial zur Entwicklung neuer Medikamente untersucht. So können sie beispielsweise bei der Synthese von Aminopyridinen durch Aminierungsreaktionen verwendet werden, die in der Arzneimittelentwicklung eine wichtige Rolle spielen .
Katalyse
Pyridinderivate können als katalytische Liganden in chemischen Reaktionen fungieren. Sie können die regioselektive Herstellung komplexer organischer Moleküle erleichtern, was in der synthetischen Chemie von großem Wert ist .
Diabetesbehandlung
Einige Pyridinderivate haben eine Wirksamkeit bei der Senkung des Blutzuckerspiegels gezeigt, was auf mögliche Anwendungen bei der Behandlung von Diabetes und verwandten Erkrankungen hindeutet .
Koordinationschemie
Pyridinpropionsäuren wurden zur Herstellung neuer Koordinationspolymere mit Metallen wie Ag, Cu und Zn verwendet, die vielfältige Anwendungen in der Materialwissenschaft haben .
Verbesserung der biologischen Eigenschaften
Fluorierte Pyridine wurden synthetisiert, um die biologischen Eigenschaften bestimmter Moleküle zu verbessern, was auf eine mögliche Verwendung zur Steigerung der Wirksamkeit von bioaktiven Verbindungen hindeutet .
Antivirale Forschung
Indolderivate mit Pyridinstrukturen wurden auf ihre antivirale Aktivität gegen eine Reihe von RNA- und DNA-Viren untersucht, was auf Anwendungen in der antiviralen Arzneimittelforschung hindeutet .
Agrochemische Industrie
Trifluormethylpyridine, die einige strukturelle Ähnlichkeiten mit Ihrer Verbindung aufweisen, werden in großem Umfang zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt, was auf mögliche agrochemische Anwendungen hindeutet .
Wirkmechanismus
Mode of Action
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid belongs to the indole class of compounds. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . It likely interacts with specific receptors due to its aromatic nature. These interactions can modulate cellular signaling pathways. It might inhibit or activate enzymes involved in metabolic pathways, affecting downstream processes.
Biochemical Pathways
- Some indole derivatives have demonstrated antiviral properties . Further studies are needed to determine if 2-Fluoro-3-(pyridin-4-yl)propanoic acid shares this activity. Investigate how it affects metabolic enzymes (e.g., cytochrome P450) and their substrates. Explore its impact on cellular signaling cascades (e.g., MAPK, PI3K/Akt).
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid has several advantages for use in lab experiments. It is a low toxicity compound, making it safe to use in the lab. It also has low volatility, meaning it is less likely to evaporate during experiments. Additionally, it has the ability to form strong complexes with other molecules, making it useful for a variety of synthetic applications. However, it is important to note that 2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid is a relatively new compound and its use in lab experiments is still relatively limited.
Zukünftige Richtungen
The potential applications of 2-Fluoro-3-(pyridin-4-yl)propanoic acidyridinepropionic acid are still being explored, and there are many exciting possibilities for future research. Some potential future directions include further studies of its biochemical and physiological effects, its use as a catalyst for organic synthesis, and its use for the formation of coordination polymers and metal complexes. Additionally, further research could be done to explore its potential applications in drug discovery and development. Finally, more research could be done to explore its potential applications in materials science, such as its use in the synthesis of polymers and nanomaterials.
Biochemische Analyse
Biochemical Properties
2-Fluoro-3-(pyridin-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a ligand for certain coordination polymers, forming complexes with metals such as silver, copper, and zinc . These interactions can affect the catalytic activity of enzymes and the stability of protein structures. Additionally, 2-Fluoro-3-(pyridin-4-yl)propanoic acid may interact with biomolecules involved in metabolic pathways, potentially altering the flux of metabolites and the overall metabolic balance within cells.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-3-(pyridin-4-yl)propanoic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under certain conditions, maintaining its biochemical activity for extended periods . Exposure to specific environmental factors, such as light or heat, can lead to degradation and a subsequent loss of activity. Long-term studies in vitro and in vivo have demonstrated that 2-Fluoro-3-(pyridin-4-yl)propanoic acid can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.
Eigenschaften
IUPAC Name |
2-fluoro-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYRAQFSJNHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1493011.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)

![7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493021.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493024.png)
![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493026.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)